Carnitine Orotate is a compound formed by the combination of L-carnitine, a naturally occurring quaternary ammonium compound involved in fatty acid metabolism, and orotic acid, a natural precursor in pyrimidine biosynthesis. [, ] Carnitine Orotate is studied for its potential therapeutic benefits in various areas, including liver disease and metabolic disorders. [, , ] It is classified as a nutritional supplement and is often investigated for its role in influencing gene expression, regulating metabolic pathways, and protecting against cellular damage. [, , , ]
L-Carnitine orotate can be classified as a nutritional supplement and pharmaceutical compound. It is synthesized endogenously in the human body from amino acids, particularly lysine and methionine, and can also be obtained from dietary sources such as meat and dairy products. The compound is often used in dietary supplements aimed at enhancing athletic performance, weight loss, and improving metabolic health.
The synthesis of L-carnitine orotate involves the reaction between L-carnitine and orotic acid. Various methods have been reported for this synthesis:
The molecular structure of L-carnitine orotate is defined by its chemical formula with a molecular weight of approximately 316.34 g/mol. The structure consists of:
The bonding between L-carnitine and orotic acid occurs through ionic interactions, forming a stable salt-like structure that enhances solubility in aqueous environments.
L-Carnitine orotate can participate in several chemical reactions:
These reactions highlight its role as a facilitator in metabolic processes within the body.
The mechanism of action of L-carnitine orotate primarily revolves around its ability to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Key aspects include:
Studies indicate that supplementation with L-carnitine orotate can lead to improved metabolic profiles in individuals with conditions like non-alcoholic fatty liver disease (NAFLD) by enhancing liver function and reducing hepatic fat accumulation .
L-Carnitine orotate exhibits several notable physical and chemical properties:
These properties make it suitable for formulation in dietary supplements and pharmaceuticals.
L-Carnitine orotate is a coordination complex first synthesized in the late 20th century through pharmaceutical development efforts to enhance the bioavailability and therapeutic efficacy of its individual components. The compound emerged from research into hepatoprotective agents, where L-carnitine (identified in 1905) and orotic acid (isolated from dairy in 1905) were combined to exploit their complementary metabolic roles. Initial studies in the 1980s demonstrated that the ionic pairing of L-carnitine’s quaternary ammonium group with orotic acid’s carboxyl moiety improved cellular uptake compared to standalone L-carnitine [1] [6]. The complex was subsequently patented under the brand name Godex® (Celltrion Pharm) and approved in South Korea for liver conditions characterized by elevated transaminases [3] [5]. Key regulatory milestones included its inclusion in clinical guidelines for metabolic liver diseases following trials demonstrating synergistic effects on mitochondrial function [1] [9].
Table 1: Historical Development Timeline of L-Carnitine Orotate
Year | Event | Significance |
---|---|---|
1905 | Isolation of orotic acid from cow's milk | Identification of pyrimidine precursor essential for nucleotide synthesis [1] |
1905 | Discovery of L-carnitine in muscle tissue | Characterization of amino acid derivative critical for fatty acid oxidation [6] |
1980s | Synthesis of L-carnitine-orotate complex | Creation of a stable salt complex to enhance pharmacokinetic properties [4] |
2000s | Patent filings for crystalline polymorphs | Optimization of solid-state stability for pharmaceutical production [4] [7] |
2015 | Inclusion in treatment guidelines | Adoption for non-alcoholic fatty liver disease in Asian medical protocols [5] |
L-Carnitine orotate (C₁₂H₁₇N₃O₆; PubChem CID: 22450956) is an ionic salt formed between the carboxylate anion of orotic acid (C₅H₃N₂O₄⁻) and the ammonium cation of L-carnitine (C₇H₁₆NO₃⁺) [2]. The compound crystallizes in a monoclinic P2₁ space group, with X-ray diffraction confirming a 1:1 molar ratio stabilized by hydrogen bonding between the orotate’s pyrimidine carbonyl groups and L-carnitine’s hydroxyl moiety [4]. This configuration yields two polymorphic forms: Form I (needle-like crystals) and Form II (prismatic crystals), distinguished by melting points (Form I: 148–150°C; Form II: 162–164°C) and dissolution profiles [4] [7].
Spectroscopic analyses reveal signature properties:
The complex exhibits pH-dependent solubility, with high solubility in water (≥50 mg/mL at 25°C) but low solubility in ethanol, acetone, or methanol. Stability studies indicate degradation <2% under controlled conditions (25°C, 60% RH) over 24 months, attributable to the ionic lattice’s rigidity [4] [7].
Table 2: Physicochemical Properties of L-Carnitine Orotate Polymorphs
Property | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P2₁ | P2₁/c |
Melting Point | 148–150°C | 162–164°C |
Solubility in Water | 58 mg/mL | 52 mg/mL |
Dissolution Rate (pH 7) | 85% in 30 min | 78% in 30 min |
Hygroscopicity | Low | Low |
L-Carnitine orotate exerts multifaceted effects on human metabolism through the concerted actions of its components. L-Carnitine facilitates mitochondrial import of long-chain fatty acids (LCFAs) via the "carnitine shuttle," involving three enzymatic steps:
Orotic acid, a pyrimidine precursor, enhances this process by upregulating hepatic carnitine acetyltransferase (CrAT), which modulates the acetyl-coenzyme A (CoA)/CoA ratio. Elevated CrAT activity buffers excess acetyl-CoA, preventing allosteric inhibition of pyruvate dehydrogenase and promoting glucose oxidation [1] [9]. In high-fat-diet models, the complex increases CrAT expression by 2.1-fold, reducing hepatic acetyl-CoA/CoA ratios by 40% and restoring pyruvate dehydrogenase activity [9].
Additionally, the compound amplifies mitochondrial biogenesis by upregulating sirtuin 1 (SIRT1), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PPARGC1A), and nuclear respiratory factor 1 (NRF1) [1]. It also reduces oxidative stress by scavenging reactive oxygen species (ROS) and elevating antioxidant enzymes like superoxide dismutase and glutathione peroxidase [6] [10]. In human studies, this translates to improved insulin sensitivity (homeostatic model assessment for insulin resistance reduced by 35%) and reduced hepatic steatosis [8] [9].
Table 3: Metabolic Pathways Modulated by L-Carnitine Orotate
Metabolic Pathway | Molecular Target | Biological Effect |
---|---|---|
Fatty Acid Oxidation | CPT I, CACT, CPT II | 50% increase in β-oxidation rates [10] |
Glucose Metabolism | CrAT, PDH | 30% reduction in hepatic gluconeogenesis [9] |
Mitochondrial Biogenesis | SIRT1, PPARGC1A, NRF1 | 2.1-fold increase in mtDNA copy number [1] |
Oxidative Stress Response | SOD, GPx | 40% decrease in lipid peroxidation markers [6] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1